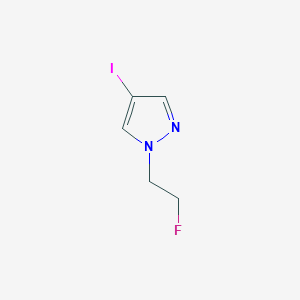

1-(2-fluoroethyl)-4-iodo-1H-pyrazole

CAS No.: 398152-63-1

Cat. No.: VC5276513

Molecular Formula: C5H6FIN2

Molecular Weight: 240.02

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 398152-63-1 |

|---|---|

| Molecular Formula | C5H6FIN2 |

| Molecular Weight | 240.02 |

| IUPAC Name | 1-(2-fluoroethyl)-4-iodopyrazole |

| Standard InChI | InChI=1S/C5H6FIN2/c6-1-2-9-4-5(7)3-8-9/h3-4H,1-2H2 |

| Standard InChI Key | YFGJEDPZOJQFPI-UHFFFAOYSA-N |

| SMILES | C1=C(C=NN1CCF)I |

Introduction

1-(2-Fluoroethyl)-4-iodo-1H-pyrazole is a synthetic organic compound that features a pyrazole ring structure. This compound is characterized by the presence of a fluoroethyl group at the first position and an iodine atom at the fourth position of the pyrazole ring. The unique combination of these substituents imparts distinct chemical properties and potential biological activities to the compound.

Biological Activity and Potential Applications

While specific biological activity data for 1-(2-fluoroethyl)-4-iodo-1H-pyrazole without the aldehyde group is limited, compounds with similar structures, such as those containing fluorine and iodine substituents, often exhibit interesting biological properties. These properties can include interactions with enzymes and receptors, potentially leading to therapeutic applications. The presence of fluorine may enhance binding affinity due to its ability to participate in strong hydrogen bonding, while iodine can facilitate halogen bonding interactions.

Related Compounds and Their Applications

Several compounds share structural similarities with 1-(2-fluoroethyl)-4-iodo-1H-pyrazole, including:

| Compound | Key Features |

|---|---|

| 1-(2-Fluoroethyl)-4-iodo-1H-pyrazole-3-carbaldehyde | Contains an aldehyde group at the third position |

| 1-(2,2-Difluoroethyl)-4-iodo-1H-pyrazole | Features a difluorinated ethyl group |

| 1-(2-Fluoroethyl)-5-methyl-1H-pyrazole | Has a methyl substitution at the fifth position |

These related compounds often find applications in pharmaceutical research due to their potential biological activities.

Research Findings and Future Directions

Research on pyrazole derivatives, including those with fluorine and iodine substituents, is ongoing. These compounds are being explored for their potential in various therapeutic areas, including antibacterial, antifungal, and anticancer applications. The unique combination of functional groups in 1-(2-fluoroethyl)-4-iodo-1H-pyrazole suggests it could be a valuable candidate for further pharmacological investigation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume